molecular formula C22H16F2N4O2 B2820357 2,6-difluoro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide CAS No. 921817-56-3

2,6-difluoro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide

Cat. No. B2820357
CAS RN: 921817-56-3
M. Wt: 406.393
InChI Key: RLSUBBADAUVVRC-UHFFFAOYSA-N
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Description

The compound “2,6-difluoro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide” is a complex organic molecule that contains several functional groups, including an amide group, a pyridopyrimidinone group, and two fluorine atoms on the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group, the pyridopyrimidinone group, and the fluorine atoms would all contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The amide group could undergo hydrolysis, the pyridopyrimidinone group could participate in various ring-opening reactions, and the fluorine atoms could be involved in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase its electronegativity and polarity .

Scientific Research Applications

Inhibitors of Transcription Factors

Research by Palanki et al. (2000) explored the structure-activity relationship of compounds similar to the specified chemical, targeting NF-kappaB and AP-1 transcription factors, which are pivotal in the regulation of inflammatory and immune responses. The study aimed to enhance oral bioavailability, involving modifications to the pyrimidine portion of the compound and assessing the effects on cell-based activity and gastrointestinal permeability. This research contributes to understanding how minor structural changes can influence the biological activity and bioavailability of therapeutic agents Palanki et al., 2000.

Anticancer and Anti-inflammatory Agents

A study by Rahmouni et al. (2016) discussed the synthesis of novel pyrazolopyrimidines derivatives, exhibiting anticancer and anti-5-lipoxygenase activities. Although the specific chemical is not directly mentioned, the research underscores the potential of pyrimidine derivatives in designing new therapeutic agents targeting cancer and inflammation, highlighting the versatility of pyrimidine scaffolds in drug discovery Rahmouni et al., 2016.

Material Science and Polyimide Synthesis

Research into novel polyimides with enhanced thermal stability and solubility has been conducted by Tamami and Yeganeh (2001), indicating the importance of pyridine and pyrimidine derivatives in the synthesis of materials with desirable thermal and mechanical properties. These findings suggest the relevance of such compounds in the development of advanced materials for various industrial applications Tamami & Yeganeh, 2001.

Heterocyclic Compound Synthesis

Chi et al. (2000) explored the synthesis of partially fluorinated heterocycles from perfluoro-2-methylpent-2-ene and perfluoro-5-azanon-4-ene, reacting with bidentate nitrogen nucleophiles to produce novel pyrimidine, 2H-pyrido[1,2-a]pyrimidine, and [1,3,5]triazine derivatives. This study showcases the chemical versatility and reactivity of fluorinated compounds, contributing to the expansion of heterocyclic chemistry Chi et al., 2000.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, it might interact with certain proteins or enzymes in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed to minimize any potential risks .

Future Directions

The future research directions involving this compound could include exploring its potential applications, optimizing its synthesis process, and studying its mechanism of action in more detail .

properties

IUPAC Name

2,6-difluoro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F2N4O2/c1-12-11-14(28-13(2)26-20-15(22(28)30)5-4-10-25-20)8-9-18(12)27-21(29)19-16(23)6-3-7-17(19)24/h3-11H,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSUBBADAUVVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide

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